molecular formula C8H7ClN2O B11908929 3-Chloro-3-(4-methylphenoxy)-3H-diazirene CAS No. 307514-61-0

3-Chloro-3-(4-methylphenoxy)-3H-diazirene

Cat. No.: B11908929
CAS No.: 307514-61-0
M. Wt: 182.61 g/mol
InChI Key: ZPPJRYHPJGDUEL-UHFFFAOYSA-N
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Description

3-Chloro-3-(4-methylphenoxy)-3H-diazirene is an organic compound characterized by the presence of a diazirene ring, a chloro substituent, and a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(4-methylphenoxy)-3H-diazirene typically involves the reaction of 4-methylphenol with chloroform and a base to form 4-methylphenoxy chloroformate. This intermediate is then reacted with diazirine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(4-methylphenoxy)-3H-diazirene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Chloro-3-(4-methylphenoxy)-3H-diazirene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce diazirene functionality into molecules.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of photoactivatable drugs.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(4-methylphenoxy)-3H-diazirene involves the formation of reactive intermediates upon exposure to light. These intermediates can form covalent bonds with nearby molecules, making it useful in photoaffinity labeling. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-3-(4-methylphenoxy)-3H-diazirene: shares similarities with other diazirene compounds such as 3-chloro-3-(4-methoxyphenoxy)-3H-diazirene and 3-chloro-3-(4-ethylphenoxy)-3H-diazirene.

    Diazirene derivatives: Compounds like 3-chloro-3-(4-nitrophenoxy)-3H-diazirene and 3-chloro-3-(4-fluorophenoxy)-3H-diazirene.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity. The presence of the 4-methylphenoxy group, in particular, influences its behavior in chemical reactions and its applications in various fields.

Properties

CAS No.

307514-61-0

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

3-chloro-3-(4-methylphenoxy)diazirine

InChI

InChI=1S/C8H7ClN2O/c1-6-2-4-7(5-3-6)12-8(9)10-11-8/h2-5H,1H3

InChI Key

ZPPJRYHPJGDUEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2(N=N2)Cl

Origin of Product

United States

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